molecular formula C36H54N8O11S B3110936 DOTA-Biotin-Sarcosine CAS No. 180978-54-5

DOTA-Biotin-Sarcosine

Cat. No. B3110936
CAS RN: 180978-54-5
M. Wt: 806.9 g/mol
InChI Key: XNDGMGWABJHCRC-BGNUVLEZSA-N
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Description

DOTA-Biotin-Sarcosine is a chemical compound with the formula C₃₆H₅₄N₈O₁₁S·2HCl·2H₂O . It is a DOTA-conjugate with biotin through a sarcosine linker . This product is a ligand for the preparation of the imaging Gd-complex and can be used as an activatable paramagnetic imaging agent .


Synthesis Analysis

The synthesis of DOTA-Biotin-Sarcosine and similar compounds has been carried out following the solid phase strategy . The molecules are grown on a Rink Amide resin . The biotin heads are connected through spacers containing PEG or non-PEG residues .


Molecular Structure Analysis

The chemical name of DOTA-Biotin-Sarcosine is (N-methyl-N-(hexahydro-2-oxo-1H-thieno[3,4-d]-imidazol-4-yl)-oxopentyl)glycyl-2-(S)-(4-aminobenzyl)-1,4,7,10-tetraacetic acid-1,4,7,10-tetraazacyclododecane .

Scientific Research Applications

Intravesical Radionuclide Therapy for Bladder Cancer

The compound has been used in intravesical radionuclide therapy to deliver short-range radiation against non-muscle invasive bladder cancer (NMIBC). The β-emitter 90 Y linked to DOTA-biotin-avidin ([90 Y]DBA) is used in this therapy . The therapy has shown promising results in reducing the growth of bladder carcinoma .

Therapy for Acute Myeloid Leukemia

DOTA-Biotin-Sarcosine has been used in the development of bispecific antibody constructs targeting both CD45 and 90 Y-labeled-DOTA-biotin. This approach has been evaluated in murine models of Acute Myeloid Leukemia (AML) and has shown therapeutic efficacy .

Biodistribution and Clearance Studies

The compound has been used in biodistribution and clearance studies. For instance, biodistribution and whole-body clearance were evaluated for 177Lu-labeled DOTA, DOTA-biotin, a di-DOTA peptide, and DOTA-aminobenzene in normal CD1 mice .

Conjugate Development

DOTA-Biotin-Sarcosine is used in the development of conjugates, which are compounds formed by the union of two or more chemical entities .

Mechanism of Action

Target of Action

The primary target of DOTA-Biotin-Sarcosine is non-muscle invasive bladder cancer (NMIBC) cells . The compound is used in intravesical radionuclide therapy, where it delivers short-range radiation against NMIBC . It has also been suggested that the compound could be used in the treatment of acute myeloid leukemia (AML), with bispecific antibody constructs targeting both CD45 and 90Y-labeled-DOTA-biotin .

Mode of Action

DOTA-Biotin-Sarcosine interacts with its targets through a process known as pretargeted radioimmunotherapy . The β-emitter 90Y is linked to DOTA-biotin-avidin ([90Y]DBA) to deliver short-range radiation against NMIBC . The compound is contained in the bladder for up to 4 hours after intravesical infusion . Attaching 90Y-DOTA-biotin to avidin prevents its re-absorption into the blood and distribution throughout the rest of the body .

Biochemical Pathways

DOTA-Biotin-Sarcosine affects critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The compound acts as a coenzyme in these processes . The biotin biosynthetic pathway can also be affected by the compound .

Pharmacokinetics

The pharmacokinetics of DOTA-Biotin-Sarcosine are favorable, with the compound demonstrating low tissue and whole-body retention . All haptens, including DOTA, DOTA-biotin, a di-DOTA peptide, and DOTA-aminobenzene, demonstrated similar low tissue and whole-body retention, with 2–4% of the injected dose remaining in mice 4 hours post-injection . The kidney is predicted to be dose-limiting for all 177Lu-labeled haptens tested, with an estimated kidney dose of approximately 0.1 mGy/MBq .

Result of Action

A single dose of [90Y]DBA radiation treatment significantly reduced the growth of MB49 bladder carcinoma .

Action Environment

The action, efficacy, and stability of DOTA-Biotin-Sarcosine can be influenced by various environmental factors. For instance, endogenous biotin in humans may limit the translation of this approach to the clinic . The development of bispecific antibody constructs targeting both cd45 and 90y-labeled-dota-biotin can circumvent such hurdles .

properties

IUPAC Name

2-[(6S)-6-[[4-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]acetyl]amino]phenyl]methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H54N8O11S/c1-40(30(46)5-3-2-4-28-35-27(23-56-28)38-36(55)39-35)18-29(45)37-25-8-6-24(7-9-25)16-26-17-43(21-33(51)52)13-12-41(19-31(47)48)10-11-42(20-32(49)50)14-15-44(26)22-34(53)54/h6-9,26-28,35H,2-5,10-23H2,1H3,(H,37,45)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H2,38,39,55)/t26-,27-,28-,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDGMGWABJHCRC-BGNUVLEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCCC3C4C(CS3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)NC1=CC=C(C=C1)C[C@H]2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54N8O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DOTA-Biotin-Sarcosine

CAS RN

180978-54-5
Record name DOTA-biotin-sarcosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180978545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOTA-BIOTIN-SARCOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5296AP53J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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